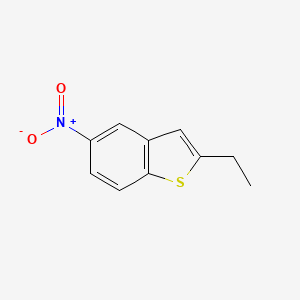
2-Ethyl 5-nitro benzothiophene
Cat. No. B8529914
M. Wt: 207.25 g/mol
InChI Key: RAOFLDNGYBZPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05223510
Procedure details


A solution of 22.6 g (0.195 mole) of triethylamine in 50 ml of dichloromethane is cooled to 0° C. by means of an ice-sodium chloride bath. Boron trifluoride is then added to saturate the solution (about 25 g). A solution of 14.4 g (0.065 mole) of 2-acetyl 5-nitro benzothiophene in 50 ml of dichloromethane is added while the temperature is maintained at 0° C. Stirring is continued at 0° C. for 0.5 h while a very gentle stream of boron trifluoride is introduced. The complex formed is decomposed with a saturated solution of sodium chloride, the organic fraction is washed three times with a solution of sodium chloride and dried over anhydrous sodium sulfate. It is filtered and the solvent is evaporated at a rotary evaporator. In this manner, 16.6 g of 2-ethyl 5-nitro benzothiophene are obtained in the form of a yellow solid which is purified by chromatography on a column of silica (eluant: heptane/ethyl acetate 9/1).







Yield
61.9%
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.B(F)(F)F.[C:12]([C:15]1[S:16][C:17]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:18]=2[CH:19]=1)(=O)[CH3:13].[Cl-].[Na+]>ClCCl>[CH2:12]([C:15]1[S:16][C:17]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:18]=2[CH:19]=1)[CH3:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1SC2=C(C1)C=C(C=C2)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
to saturate the solution (about 25 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is introduced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The complex formed
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic fraction is washed three times with a solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated at a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1SC2=C(C1)C=C(C=C2)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.6 g | |
| YIELD: PERCENTYIELD | 61.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 123.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
